molecular formula C12H16ClN3O B2916109 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride CAS No. 1461714-27-1

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride

Cat. No.: B2916109
CAS No.: 1461714-27-1
M. Wt: 253.73
InChI Key: PMVUQHPTFWEKHC-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they have been studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride typically involves the following steps:

  • Formation of the Quinoxaline Core: This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions.

  • Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Quinoxaline-2,3-dione derivatives.

  • Reduction: Reduced quinoxaline derivatives.

  • Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

  • Biology: It has been investigated for its antimicrobial and antiviral properties.

  • Medicine: It has shown potential as an anticancer agent in preclinical studies.

  • Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Quinoxaline

  • 2-Methylquinoxaline

  • 2,3-Dimethylquinoxaline

  • 2,3-Diphenylquinoxaline

This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific and industrial applications.

Biological Activity

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride, also known by its CAS number 1461714-27-1, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆ClN₃O
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 1461714-27-1

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Glycogen Phosphorylase :
    • Research indicates that quinoxalinones, including this compound, act as inhibitors of glycogen phosphorylase, which is crucial for glucose metabolism. This mechanism is particularly relevant for the treatment of metabolic disorders such as Type II diabetes and obesity .
  • Anticancer Activity :
    • Several studies have shown that derivatives of quinoxalinones exhibit cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization. This action disrupts microtubule formation, a vital process for cell division and proliferation .
  • Prostaglandin Inhibition :
    • The compound has been evaluated for its ability to inhibit 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which plays a role in the metabolism of prostaglandins. Inhibiting this enzyme can lead to increased levels of protective prostaglandins in tissues, which may have therapeutic implications in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity IC50 Value (nM) Model Used
Inhibition of 15-PGDH0.1Mouse models
Cytotoxicity against cancer cellsVaries (potent)Various cell lines
Glycogen phosphorylase inhibitionNot specifiedDiabetic models

Case Studies

  • Diabetes Treatment :
    • In a study focusing on metabolic disorders, compounds similar to this compound were shown to effectively lower blood glucose levels in diabetic mouse models through the inhibition of glycogen phosphorylase .
  • Cancer Research :
    • A series of quinoxaline derivatives were tested for their anticancer properties against taxane-resistant tumors. The results indicated significant anti-proliferative effects, suggesting that modifications to the quinoxaline structure could enhance efficacy against resistant cancer types .
  • Inflammation Models :
    • In models of colitis and lung fibrosis, compounds with similar structures demonstrated protective effects by modulating inflammatory pathways through prostaglandin elevation, showcasing their potential in treating inflammatory diseases .

Properties

IUPAC Name

4-pyrrolidin-3-yl-1,3-dihydroquinoxalin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-12-8-15(9-5-6-13-7-9)11-4-2-1-3-10(11)14-12;/h1-4,9,13H,5-8H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVUQHPTFWEKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC(=O)NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-27-1
Record name 4-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one hydrochloride
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